Spiperone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Positron Emission Tomography (PET) Imaging of Dopamine D2 Receptors

Spiperone, radioactively labeled, is used in PET scans to image dopamine D2 receptors in the brain. These receptors are involved in various functions, including movement, reward processing, and cognition. By measuring spiperone binding, researchers can assess the density and distribution of D2 receptors in living subjects. This helps in:

- Studying the dopamine system in healthy individuals

- Investigating neurodegenerative diseases like Parkinson's disease, where D2 receptor loss is observed

- Evaluating the effects of medications on the dopamine system, including potential new drugs for neurological and psychiatric conditions

In Vitro Studies of Dopamine Signaling

Spiperone is used in cell culture experiments to study dopamine signaling pathways. By binding to D2 receptors, it can:

- Investigate the mechanisms by which dopamine interacts with its receptors

- Assess the effects of various drugs on dopamine receptor function

- Explore the role of D2 receptors in specific cellular processes relevant to neurological and psychiatric disorders

Spiperone is a compound classified as a typical antipsychotic and belongs to the butyrophenone chemical class. Its chemical formula is , with a molar mass of approximately 395.478 g/mol. Spiperone is primarily known for its role as a dopamine antagonist, particularly at the D2 receptor, and also interacts with various serotonin receptors, including 5-HT1A and 5-HT2A . It is utilized in clinical settings, particularly in Japan, for the treatment of schizophrenia and has been identified as a potential therapeutic agent for cystic fibrosis due to its ability to activate calcium-dependent chloride channels .

Spiperone acts as a dopamine D2 and serotonin 5-HT2A receptor antagonist []. This means it binds to these receptors without activating them, blocking the action of natural dopamine and serotonin. This antagonistic effect is believed to be how Spiperone exerts its antipsychotic effects in schizophrenia [].

The synthesis of spiperone involves an exothermic reaction between 1-benzylpiperidin-4-one and aniline, leading to the formation of spiperone through subsequent steps that may involve cyclization and functional group modifications .

Spiperone exhibits significant biological activity as a dopamine D2 receptor antagonist, which is crucial in the treatment of psychotic disorders. Its binding affinity varies across serotonin receptor subtypes, with notable potency at 5-HT2A receptors (Ki = 1.17 nM) and moderate affinity for 5-HT1A receptors (Ki = 17.3 nM) . Recent studies have revealed that spiperone can enhance intracellular calcium levels through a protein tyrosine kinase-coupled phospholipase C pathway, which stimulates chloride secretion in airway epithelial cells, indicating its potential for treating cystic fibrosis .

The synthesis of spiperone can be achieved through several methods:

- Starting Materials: The synthesis typically begins with 1-benzylpiperidin-4-one and aniline.

- Reaction Conditions: The reaction is exothermic and may require specific temperature control.

- Purification: Post-reaction purification techniques such as recrystallization or chromatography may be employed to isolate spiperone from by-products.

These methods allow for the production of spiperone in sufficient purity for both research and clinical applications .

Spiperone has several applications:

- Psychiatric Treatment: It is primarily used in treating schizophrenia due to its antipsychotic properties.

- Research Tool: Spiperone serves as a pharmacological tool for studying dopamine and serotonin receptor interactions and their roles in various neurological conditions.

- Potential Cystic Fibrosis Therapy: Its ability to activate calcium-dependent chloride channels positions it as a candidate for therapeutic development aimed at correcting chloride secretion defects associated with cystic fibrosis .

Spiperone's interactions extend beyond its primary targets:

- Dopamine Receptors: It antagonizes D2 receptors, affecting dopaminergic signaling pathways.

- Serotonin Receptors: Spiperone's interaction with serotonin receptors impacts mood regulation and psychotic symptoms.

- Calcium Channels: Recent studies indicate that spiperone enhances intracellular calcium levels independently of its receptor antagonism, suggesting alternative pathways for therapeutic effects .

These interactions highlight spiperone's multifaceted role in pharmacology.

Several compounds share structural or functional similarities with spiperone:

| Compound Name | Class | Main Activity | Unique Features |

|---|---|---|---|

| Haloperidol | Butyrophenone | Dopamine antagonist | Long history of use in psychiatry |

| Risperidone | Atypical antipsychotic | Dopamine and serotonin antagonist | Broader receptor profile |

| N-Methylspiperone | Derivative of spiperone | Dopamine antagonist | Used in neuroimaging |

| Fluphenazine | Phenothiazine | Dopamine antagonist | High potency with long duration |

Spiperone is unique due to its dual action on calcium channels alongside its receptor antagonism, distinguishing it from other antipsychotic agents that primarily focus on neurotransmitter modulation .

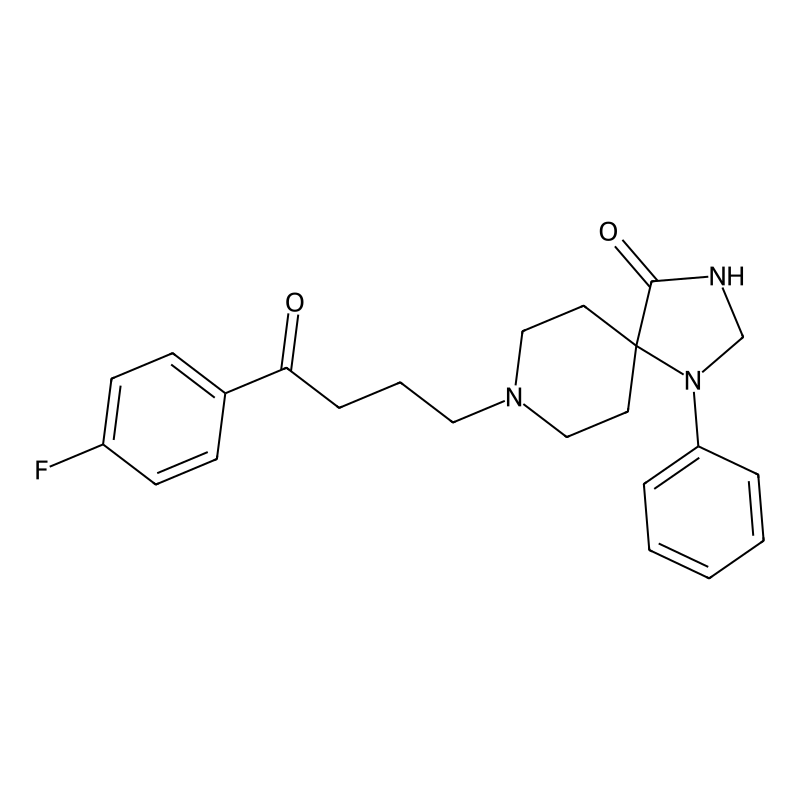

Molecular Architecture and Key Functional Groups

Spiperone exhibits a complex molecular architecture characterized by its distinctive spirocyclic framework and multiple pharmacophoric elements. The compound belongs to the butyrophenone class of antipsychotic agents and possesses the molecular formula C₂₃H₂₆FN₃O₂ with a molecular weight of 395.478 grams per mole [1] [2] [3]. The structural complexity of spiperone arises from its triazaspiro[4.5]decane core system, which serves as the central scaffold connecting various functional groups essential for its biological activity.

The molecular structure incorporates several key functional groups that contribute to its pharmacological properties. The butyrophenone moiety features a para-fluorophenyl ketone linked through a four-carbon chain to the nitrogen atom of the spirocyclic system [1] [3]. This fluorobutyrophenone segment is crucial for receptor binding affinity and selectivity. The spirocyclic core contains a substituted imidazolidinone ring fused to a piperidine ring, creating the characteristic 1,3,8-triazaspiro[4.5]decan-4-one framework [4] [2]. Additionally, a phenyl substituent is attached to one of the nitrogen atoms in the imidazolidinone ring, further enhancing the three-dimensional structure and receptor interactions [1] [3].

IUPAC Nomenclature and Stereochemical Features

The International Union of Pure and Applied Chemistry systematic name for spiperone is 8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one [1] [2] [3]. This nomenclature accurately describes the structural arrangement and substitution pattern of the molecule. The Chemical Abstracts Service registry number 749-02-0 provides unique identification for this compound in chemical databases [1] [2] [3] [5].

Spiperone possesses a complex stereochemical arrangement due to its spirocyclic nature, although the molecule does not contain traditional chiral centers in the classical sense [6]. The spirocyclic junction creates a three-dimensional structure that influences the spatial orientation of the pharmacophoric groups. The compound exists as a single structural entity without stereoisomers, as the spiro center does not generate optical activity [6]. However, the rigid spirocyclic framework constrains the molecular conformation, which is critical for receptor binding specificity and pharmacological activity [7] [8].

The InChI key DKGZKTPJOSAWFA-UHFFFAOYSA-N and the SMILES notation Fc1ccc(cc1)C(=O)CCCN1CCC2(CC1)N(CNC2=O)c1ccccc1 provide standardized representations of the molecular structure for computational and database applications [1] [2] [3] [5]. These structural identifiers facilitate the unambiguous identification of spiperone in chemical informatics systems and enable structure-activity relationship studies.

Crystallographic and Spectroscopic Characterization

The crystallographic characterization of spiperone and its derivatives has been extensively studied to understand the three-dimensional molecular arrangement and intermolecular interactions. X-ray crystal structure analysis of spiperone hydrochloride revealed important structural parameters and molecular conformations [7] [9]. The crystallographic study demonstrated that spiperone exhibits a well-defined three-dimensional structure with specific bond lengths and angles characteristic of the butyrophenone class [7] [9].

The crystal structure analysis indicated that the spirocyclic core adopts a specific conformation that optimizes intramolecular interactions while minimizing steric strain [7]. The butyrophenone chain extends from the spirocyclic system in a manner that positions the fluorophenyl group in an optimal orientation for receptor binding [7]. Molecular modeling studies complemented the crystallographic data by providing insights into the low-energy conformations and conformational flexibility of the molecule [7] [9].

Recent crystallographic studies involving spiperone in complex with the dopamine D₂ receptor provided valuable structural information about the binding mode and molecular interactions [10] [11] [8]. These protein-ligand co-crystal structures revealed that spiperone adopts an extended conformation within the receptor binding pocket, with the phenyl ring occupying an extended binding site that contributes to receptor selectivity [10] [11] [8]. The crystallographic analysis showed that the extracellular loop 2 of the D₂ receptor exhibits substantial conformational differences when bound to spiperone compared to other antipsychotic agents [10] [11] [8].

Spectroscopic characterization of spiperone has been accomplished using multiple analytical techniques. Mass spectrometry analysis provides detailed fragmentation patterns and molecular ion information [1] [3]. Electrospray ionization mass spectrometry revealed characteristic molecular ion peaks at m/z 396.3 for [M+H]⁺, 418.3 for [M+Na]⁺, and 434.3 for [M+K]⁺ [1] [3]. Collision cross section measurements using traveling wave ion mobility spectrometry yielded values of 193.06 Ų for [M+H]⁺, 199.03 Ų for [M+Na]⁺, and 201.44 Ų for [M+K]⁺ [1] [3].

Nuclear magnetic resonance spectroscopy has been employed for structural confirmation and purity assessment of spiperone and its derivatives [12] [13] [14]. Proton NMR analysis provides characteristic chemical shifts for the various functional groups, including the aromatic protons of the phenyl and fluorophenyl rings, the methylene protons of the butyrophenone chain, and the spirocyclic protons [12] [13] [14]. Carbon-13 NMR spectroscopy offers additional structural information about the carbon framework and functional group environments [3] [15].

Synthetic Pathways and Methodological Advances

The synthesis of spiperone has been approached through various methodological strategies, reflecting the complexity of constructing the spirocyclic framework while incorporating the necessary functional groups for biological activity. The synthetic approaches can be broadly categorized into classical synthesis strategies and modern parallel synthesis techniques, each offering distinct advantages in terms of efficiency, scalability, and structural diversity.

Classical Synthesis Strategies

Classical synthesis strategies for spiperone typically involve the construction of the triazaspiro[4.5]decane core system followed by functionalization with the butyrophenone moiety. The fundamental approach begins with the formation of the spirocyclic scaffold through cyclization reactions involving appropriate precursors [16] [17]. One established route involves the condensation of substituted piperidines with cyclic anhydrides or related electrophiles to establish the spirocyclic framework [16] [17].

The preparation of the butyrophenone component represents a critical aspect of spiperone synthesis. Traditional methods for butyrophenone synthesis involve Friedel-Crafts acylation reactions using 4-fluorobenzoyl chloride or related acylating agents with appropriate alkyl chains [13] [18] [16]. The synthesis of γ-chloro-para-fluorobutyrophenone serves as a key intermediate that can be subsequently coupled with the spirocyclic amine to form the target molecule [13] [18].

Alternative classical approaches utilize the alkylation of pre-formed spirocyclic compounds with halogenated butyrophenone derivatives. This strategy involves the reaction of 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one with 4-chloro-4'-fluorobutyrophenone under basic conditions to form the desired product [19] [13] [14]. The reaction typically employs potassium carbonate as the base and potassium iodide as a catalyst in dimethyl ether or similar solvents [19] [13] [14].

Radiolabeling approaches for the synthesis of carbon-11 and fluorine-18 labeled spiperone derivatives have provided important methodological insights. The preparation of N-[¹¹C]methylspiperone involves the alkylation of spiperone with [¹¹C]methyl iodide using phase transfer catalysis in anhydrous organic solvents [19] [14]. This method achieves radiochemical yields exceeding 35% with synthesis times of approximately 20 minutes [19] [14]. The use of sodium spiperone as the nucleophilic species, prepared by treatment with sodium hydride, facilitates efficient methylation under mild conditions [19] [14].

Fluorine-18 labeling strategies have been developed for positron emission tomography applications. The synthesis of [¹⁸F]fluoroalkylspiperone derivatives involves the preparation of [¹⁸F]fluoroalkyl halides followed by alkylation of spiperone [20] [18] [21] [22]. The fluoroalkylating agents are typically prepared by nucleophilic displacement of trifluoromethanesulfonate precursors with [¹⁸F]fluoride ion [21] [22]. Overall radiochemical yields of 10-20% are achieved with synthesis times of approximately 90 minutes [20] [18].

Parallel Synthesis of Spiperone Analogues

Modern parallel synthesis approaches have revolutionized the preparation of spiperone analogues and related compounds, enabling the rapid generation of compound libraries for structure-activity relationship studies. These methodologies leverage automated synthesis platforms and combinatorial chemistry principles to access diverse structural variants efficiently [23] [24].

A notable parallel synthesis strategy employs multistep solution-phase protocols for the preparation of spiperone analogues [23] [24]. This approach utilizes libraries of 4-substituted piperidines assembled through reductive amination and acylation reactions [23] [24]. The piperidine intermediates are subsequently alkylated using either homogeneous or heterogeneous conditions, exploiting product release strategies to afford oxa-series spiperone analogues [23] [24]. The parallel synthesis methodology achieved yields of approximately 56% for target compounds while enabling the systematic exploration of structural modifications [23] [24].

The implementation of solid-phase synthesis techniques has further enhanced the efficiency of spiperone analogue preparation. Polymer-supported synthesis allows for the rapid purification of intermediates and final products through simple washing procedures, eliminating the need for chromatographic separations at each step [23] [24]. The use of cleavage strategies enables the release of final products from the solid support while maintaining structural integrity and purity [23] [24].

Automated synthesis platforms have been employed for the parallel preparation of radioiodinated spiperone analogues. The development of vinylstannylated alkylating agents as prosthetic groups facilitates the incorporation of radioiodine into spiperone derivatives through efficient radioiodination protocols [25]. These prosthetic group approaches enable the late-stage introduction of radioisotopes, minimizing radiation exposure and maximizing radiochemical yields [25].

The synthesis of specialized spiperone derivatives, such as para-aminophenethylspiperone, has been accomplished through parallel synthesis methodologies [26]. The improved synthetic approach utilizes 4-(N-tert-butyloxycarbonyl)aminophenethyl bromide as an alkylating agent, followed by deprotection to yield the desired amino derivative [26]. This method provides a 56% overall yield and represents a significant improvement over previous synthetic routes that suffered from poor yields and purification difficulties [26].

Recent advances in continuous flow synthesis have been applied to spiperone preparation, offering advantages in terms of reaction control, scalability, and safety [20] [18]. Flow chemistry enables precise temperature and residence time control, leading to improved selectivity and reduced side product formation [20] [18]. The continuous nature of the process facilitates scale-up for pharmaceutical manufacturing while maintaining consistent product quality [20] [18].

Dopamine Receptor Interactions

High-Affinity Binding to D2 and D3 Subtypes

Spiperone demonstrates exceptional binding affinity for dopamine D2 and D3 receptor subtypes, with equilibrium dissociation constant values in the picomolar to sub-nanomolar range [1] [2] [3]. In direct saturation binding studies using cloned human receptors expressed in HEK293 cells, spiperone exhibits a dissociation constant of 0.057 ± 0.013 nanomolar for D2 receptors and 0.125 ± 0.033 nanomolar for D3 receptors [3]. These values represent some of the highest reported affinities for any dopamine receptor ligand.

The binding characteristics of spiperone to dopamine receptors demonstrate classical saturation kinetics consistent with interaction at a single high-affinity binding site [1] [3]. In rat striatal preparations, the dissociation constant for D2 receptor binding ranges from 0.05 to 0.15 nanomolar across different brain regions, including striatum, olfactory tubercle, hypothalamus, substantia nigra, and lower pons-medulla region [1]. The maximal binding density is highest in the striatum, followed by olfactory tubercle, hypothalamus, substantia nigra, and lower pons-medulla region [1].

Table 1: Spiperone Dopamine Receptor Binding Affinities

| Receptor Subtype | Ki Value (nM) | Dissociation Constant (nM) | Binding Classification |

|---|---|---|---|

| Dopamine D1 | 398.5 | Not determined | Low affinity |

| Dopamine D2 | 0.16 | 0.057-0.130 | Very high affinity |

| Dopamine D3 | 0.34 | 0.125 | Very high affinity |

| Dopamine D4 | 1.39 | Not determined | High affinity |

| Dopamine D5 | 4500 | Not determined | Very low affinity |

Competitive inhibition studies confirm that spiperone maintains its high-affinity binding characteristics across a wide range of radioligand concentrations, validating the use of the Cheng-Prusoff correction for accurate determination of inhibition constants [3]. The compound exhibits a preference for D2 receptors over D3 receptors with a selectivity ratio of approximately 2.1-fold, representing moderate selectivity between these closely related receptor subtypes [2].

Role in Dopaminergic Signaling and Antipsychotic Mechanisms

Spiperone functions as a potent dopamine D2 and D3 receptor antagonist, blocking dopaminergic transmission through competitive inhibition at the orthosteric binding site [4] [5]. The structural basis for this high-affinity binding has been elucidated through crystallographic studies of the dopamine D2 receptor in complex with spiperone [4] [5]. The binding mode reveals that spiperone occupies an extended binding pocket within the receptor, with the phenyl ring of spiperone creating specific interactions that contribute to its selectivity for D2 and serotonin 5-HT2A receptors [4] [5].

The extracellular loop 2 conformation in the D2 receptor-spiperone complex exhibits substantial differences compared to other antipsychotic-receptor structures, demonstrating the dynamic nature of this receptor region [4] [5]. The interaction with phenylalanine 390 at position 6.52 is essential for spiperone binding, as mutagenesis studies show that substitution of this residue drastically decreases binding affinity [4] [6].

Spiperone demonstrates inverse agonist activity at dopamine D2 receptors, meaning it not only blocks receptor activation by dopamine but also reduces constitutive receptor activity below basal levels [7] [8]. This inverse agonist property is shared with other atypical antipsychotic medications and may contribute to therapeutic efficacy in schizophrenia treatment [7]. The compound effectively inhibits dopamine-stimulated guanosine triphosphate binding and subsequent intracellular signaling cascades [3].

In vivo studies demonstrate that spiperone occupation of dopamine D2 receptors correlates directly with functional measures of dopaminergic activity [9]. Receptor occupation studies in rats show virtually identical negative linear correlations between striatal acetylcholine content and the number of receptors occupied by spiperone when dopaminergic innervation remains intact [9]. However, this correlation is lost following lesioning of the dopaminergic pathway, confirming that functional dopaminergic transmission is required for spiperone's effects [9].

Serotonin Receptor Modulation

5-HT2A Antagonism and Selectivity Dynamics

Spiperone exhibits exceptionally high affinity for serotonin 5-HT2A receptors with a dissociation constant of 1.17 nanomolar, positioning it among the most potent 5-HT2A antagonists available [2] [10] [7]. This high-affinity binding translates to potent antagonist activity, with spiperone effectively blocking serotonin-induced phosphoinositide turnover and intracellular calcium mobilization mediated through 5-HT2A receptors [11].

The selectivity profile of spiperone for 5-HT2A receptors represents one of its most pharmacologically significant characteristics. Spiperone demonstrates approximately 1000-fold selectivity for 5-HT2A receptors over the closely related 5-HT2C receptor subtype, with binding affinities of 1.17 nanomolar and 922.9 nanomolar, respectively [2] [10] [12]. This exceptional selectivity ratio of 788.9-fold makes spiperone one of the few agents capable of clearly distinguishing between these receptor subtypes [10] [12].

Table 2: Spiperone Serotonin Receptor Selectivity Analysis

| Receptor Comparison | Ki Ratio | Selectivity Factor | Pharmacological Significance |

|---|---|---|---|

| 5-HT2A vs 5-HT2C | 788.9 | 5-HT2A preferred | High selectivity for 5-HT2A |

| 5-HT2A vs 5-HT1A | 14.8 | 5-HT2A preferred | Moderate selectivity |

| 5-HT2A vs 5-HT7 | 93.8 | 5-HT2A preferred | High selectivity |

| 5-HT2A vs 5-HT2B | 0.68 | 5-HT2B preferred | Very high cross-reactivity |

The molecular basis for spiperone's 5-HT2A selectivity relates to specific binding pocket characteristics that accommodate the triazaspirodecanone portion of the molecule [13] [12]. The conformational rigidity imposed by the spiro ring system, combined with the nature of the N1-substituent, represents major determinants of 5-HT2A affinity and selectivity [13] [12]. Structure-activity relationship studies reveal that replacement of the N1-phenyl group with smaller alkyl substituents maintains 5-HT2A affinity while dramatically reducing binding to 5-HT1A, 5-HT2C, and dopamine D2 receptors [10] [13].

Cross-Reactivity with 5-HT1A and 5-HT7 Subtypes

Spiperone exhibits significant binding affinity for serotonin 5-HT1A receptors with a dissociation constant of 17.3 nanomolar, representing high-affinity interaction that contributes to its overall pharmacological profile [2] [10]. This 5-HT1A receptor binding provides approximately 14.8-fold lower affinity compared to 5-HT2A receptors, indicating moderate selectivity between these receptor subtypes [2].

The functional consequences of spiperone's 5-HT1A receptor interaction involve antagonism of serotonin-mediated effects at both presynaptic autoreceptors and postsynaptic receptors [10] [14]. In hippocampal preparations, spiperone blocks 5-HT1A receptor-mediated inhibition of adenylyl cyclase activity and subsequent reductions in cyclic adenosine monophosphate formation [14] [15]. This antagonist activity at 5-HT1A receptors may contribute to the compound's overall therapeutic profile in psychiatric disorders [14].

Spiperone demonstrates moderate affinity for serotonin 5-HT7 receptors with a binding constant of 109.8 nanomolar [2] [14]. This represents approximately 93.8-fold lower affinity compared to 5-HT2A receptors, providing significant selectivity between these receptor subtypes [2]. The 5-HT7 receptor interaction involves competitive antagonism of serotonin-stimulated adenylyl cyclase activation [14] [15].

Table 3: Spiperone Cross-Reactivity Profile with Serotonin Receptor Subtypes

| Receptor Subtype | Ki Value (nM) | Relative Affinity | Functional Activity | Clinical Relevance |

|---|---|---|---|---|

| 5-HT1A | 17.3 | High | Antagonist | Moderate contribution |

| 5-HT1B | 995 | Low | Weak antagonist | Minimal contribution |

| 5-HT1D | 2397 | Very low | Negligible | No significant contribution |

| 5-HT1F | 3.98 | Moderate | Moderate antagonist | Limited contribution |

| 5-HT2B | 0.8 | Very high | Potent antagonist | Potential safety concern |

| 5-HT7 | 109.8 | Moderate | Moderate antagonist | Limited contribution |

The cross-reactivity of spiperone with multiple serotonin receptor subtypes contributes to its complex pharmacological profile [10] [14]. Studies using selective receptor antagonists demonstrate that spiperone's effects on serotonin-mediated behaviors involve contributions from multiple receptor subtypes beyond the primary 5-HT2A target [14] [16]. This polypharmacology may contribute to both therapeutic efficacy and potential side effects associated with spiperone administration [10] [7].

Research investigating the functional interaction between 5-HT1A and 5-HT7 receptors reveals that spiperone can modulate the cross-talk between these receptor subtypes [14] [15]. In guinea pig hippocampus, spiperone's antagonism of 5-HT7 receptors completely blocks serotonin-stimulated adenylyl cyclase activity, while its 5-HT1A antagonist activity provides partial modulation of the response [15]. This suggests that spiperone's overall effects on serotonergic signaling result from complex interactions across multiple receptor subtypes [14] [15].

Adrenergic and Sigma Receptor Affinities

Spiperone demonstrates significant binding affinity for alpha-1 adrenergic receptor subtypes, with particularly high affinity for the alpha-1B subtype [2] [17] [18]. Binding studies reveal dissociation constants of 20.4 nanomolar for alpha-1A, 3.09 nanomolar for alpha-1B, and 8.32 nanomolar for alpha-1D adrenergic receptors [2] [18]. The alpha-1B receptor represents the highest affinity adrenergic target for spiperone, with binding characteristics exhibiting stereospecificity and considerable similarity to the pharmacological profile observed at dopamine D2 receptors [17].

The interaction of spiperone with alpha-1 adrenergic receptors involves competitive antagonism of norepinephrine and epinephrine binding [17] [18]. In smooth muscle cell preparations, spiperone effectively blocks alpha-1 adrenergic receptor-mediated contractile responses with high potency [17]. This alpha-1 adrenergic antagonist activity contributes to potential cardiovascular effects of spiperone, including vasodilation and blood pressure reduction [18] [19].

Table 4: Spiperone Adrenergic and Sigma Receptor Binding Profile

| Receptor Type | Ki Value (nM) | Binding Affinity | Functional Activity | Physiological Impact |

|---|---|---|---|---|

| α1A-adrenergic | 20.4 | High | Antagonist | Moderate cardiovascular effects |

| α1B-adrenergic | 3.09 | Very high | Potent antagonist | Significant cardiovascular effects |

| α1D-adrenergic | 8.32 | High | Antagonist | Moderate cardiovascular effects |

| Sigma-1 | 353 | Low | Weak binding | Minimal contribution |

| Histamine H1 | 272 | Low | Weak antagonist | Limited contribution |

Spiperone exhibits low to moderate affinity for sigma receptors, particularly the sigma-1 subtype, with a binding constant of 353 nanomolar [2] [20] [21]. Interestingly, studies in lymphocyte preparations suggest that tritiated spiperone binding in peripheral tissues may primarily label sigma receptors rather than dopamine D2 receptors [20] [22]. This differential tissue distribution of binding sites highlights the importance of considering tissue-specific receptor expression when interpreting spiperone binding studies [20] [22].

The sigma receptor binding of spiperone lacks the high affinity observed for dopamine and serotonin receptors, suggesting limited functional contribution of this interaction to the compound's primary pharmacological effects [21]. However, the sigma receptor system has been implicated in various neuropsychiatric disorders, and spiperone's interaction with these sites may contribute to subtle aspects of its overall therapeutic profile [21].

Structure-activity relationship studies of butyrophenone antipsychotics, including spiperone, reveal that sigma receptor binding requires specific molecular features distinct from those mediating dopamine receptor affinity [21]. High-affinity sigma receptor binding necessitates both a 4-linked halogenated phenyl group and an electronegative moiety at position 4 along the butyl chain [21]. Spiperone lacks the optimal structural features for high-affinity sigma receptor binding, consistent with its relatively low affinity for these sites [21].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (99.48%): Harmful if swallowed [Warning Acute toxicity, oral];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Rhodopsin family

Dopamine

DRD2 [HSA:1813] [KO:K04145]

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Dates

Quantitative analysis of fluorescent ligand binding to dopamine D

Anni Allikalt, Tõnis Laasfeld, Mihkel Ilisson, Sergei Kopanchuk, Ago RinkenPMID: 32783364 DOI: 10.1111/febs.15519

Abstract

Dopamine receptors are G protein-coupled receptors that have several essential functions in the central nervous system. A better understanding of the regulatory mechanisms of ligand binding to the receptor may open new possibilities to affect the downstream signal transduction pathways. The majority of the available ligand binding assays use either membrane preparations, cell suspensions, or genetically modified receptors, which may give at least partially incorrect understanding of ligand binding. In this study, we implemented an assay combining fluorescence and bright-field microscopy to measure ligand binding to dopamine Dreceptors in live mammalian cells. For membrane fluorescence intensity quantification from microscopy images, we developed a machine learning-based user-friendly software membrane tools and incorporated it into a data management software aparecium that has been previously developed in our workgroup. For the experiments, a fluorescent ligand NAPS-Cy3B was synthesized by conjugating a dopaminergic antagonist N-(p-aminophenethyl)spiperone with a fluorophore Cy3B. The subnanomolar affinity of NAPS-Cy3B makes it a suitable ligand for the characterization of D

receptors in live HEK293 cells. Using a microplate compatible automated widefield fluorescence microscope, together with the membrane tools software, enables the detection and quantification of ligand binding with a high-throughput. The live cell assay is suitable for the characterization of fluorescent ligand binding and also in the competition experiments for the screening of novel unlabeled dopaminergic ligands. We propose that this simple yet more native-like approach is feasible in GPCR research, as it enables the detection of ligand binding in an environment containing more components involved in the signal transduction cascade.

Blockade of Dopamine D2 Receptors as a Novel Approach to Stimulation of Notch1

E G Skurikhin, V A Krupin, O V Pershina, E S Pan, A V Pakhomova, L A Sandrikina, N N Ermakova, O E Vaizova, M A Zhukova, A M DygaiPMID: 32328949 DOI: 10.1007/s10517-020-04787-9

Abstract

We studied the effects of spiperone, a selective blocker of dopamine D2 receptors, on the model of pulmonary emphysema provoked by administration of elastase and D-galactosamine hydrochloride to female C57BL/6 mice and characterized by activation of proteases in the lungs and systemic deficiency of its inhibitor α1-antitrypsin. In this model, spiperone prevented the development of inflammatory reaction and reduced the area of emphysematous expanded alveolar tissue. The expression of angiogenic marker CD31 in the lungs increased under these conditions. Regeneration of the damaged microvascular bed under the action of spiperone resulted from recruiting of Notch1endothelial progenitor cells (CD45

CD31

CD34

) into the lungs and blockade of the inhibitory effect of dopamine on phosphorylation of VEGF-2 receptors in endothelial cells of different maturity. In addition, spiperone produced a protective effect on hepatocytes and restored the production and secretion of α1-antitrypsin by these cells.

Spiperone: Tritium labelling at high specific activity

Crist N Filer, Anne G Laseter, Emma J SheltonPMID: 30999206 DOI: 10.1016/j.apradiso.2019.02.008

Abstract

An efficient method is described to tritiate spiperone at high specific activity.Molecular characterization of a vitellogenesis-inhibiting hormone (VIH) in the mud crab (Scylla olivacea) and temporal changes in abundances of VIH mRNA transcripts during ovarian maturation and following neurotransmitter administration

Napamanee Kornthong, Supawadee Duangprom, Saowaros Suwansa-Ard, Jirawat Saetan, Teva Phanaksri, Sineenart Songkoomkrong, Supawadee Kheowkae, Jutaporn Pollawat, Prasert SobhonPMID: 31405473 DOI: 10.1016/j.anireprosci.2019.106122

Abstract

The vitellogenesis-inhibiting hormone (VIH), also known as gonad-inhibiting hormone, is a neuropeptide hormone in crustaceans that belongs to the crustacean hyperglycemic hormone (CHH)-family peptide. There is regulation vitellogenesis by VIH during gonad maturation in crustaceans. A full-length Scylla olivacea VIH (Scyol-VIH) was identified through reverse transcription polymerase chain reaction and rapid amplification of cDNA ends. The open reading frame consists of 378 nucleotides, which encodes a 126-amino acid precursor protein, including a 22-residue signal peptide and a 103-amino acid mature peptide in which 6 highly conserved cysteine residues are present. There was expression of the Scyol-VIH gene in immature female Scylla olivacea in the eyestalk, brain and ventral nerve cord. The Scyol-VIH gene expression was localized to the eyestalk X-organ, brain neuronal clusters 6 and 11, and in multiple neuronal clusters of the ventral nerve cord. The relative abundance of Scyol-VIH mRNA transcript in the eyestalk was relatively greater in immature stage females, then decreased as ovarian maturation progressed. Furthermore, eyestalk Scyol-VIH increased after dopamine (5 μg/g BW) injection. The present research provides fundamental information about Scyol-VIH and its potential effect in controlling reproduction.Biotinylated-spiperone ligands for quantum dot labeling of the dopamine D2 receptor in live cell cultures

Ian D Tomlinson, Oleg Kovtun, Tiffany M Crescentini, Sandra J RosenthalPMID: 30808590 DOI: 10.1016/j.bmcl.2019.02.024

Abstract

We have synthesized 3 analogs of the dopamine D2 receptor (D2 DR) antagonist spiperone that can be conjugated to streptavidin-coated quantum dots via a pegylated biotin derivative. Using fluorescent imaging we demonstrate that substitution on the spiro position is tolerated, whilst the length and rigidity of a spacer arm attached to spiperone is important in controlling specific labeling as well as minimizing nonspecific labeling to cells and the surface of cell culture dishes. The ligand with the most rigid linker IDT772 (4) had the best binding profile and had high specific binding to D2 DR expressing HEK-293T cells with low nonspecific binding to plates and HEK-293T cells that lacked the D2 DR.Structure of the dopamine D

Dohyun Im, Asuka Inoue, Takaaki Fujiwara, Takanori Nakane, Yasuaki Yamanaka, Tomoko Uemura, Chihiro Mori, Yuki Shiimura, Kanako Terakado Kimura, Hidetsugu Asada, Norimichi Nomura, Tomoyuki Tanaka, Ayumi Yamashita, Eriko Nango, Kensuke Tono, Francois Marie Ngako Kadji, Junken Aoki, So Iwata, Tatsuro ShimamuraPMID: 33353947 DOI: 10.1038/s41467-020-20221-0

Abstract

In addition to the serotonin 5-HTreceptor (5-HT

R), the dopamine D

receptor (D

R) is a key therapeutic target of antipsychotics for the treatment of schizophrenia. The inactive state structures of D

R have been described in complex with the inverse agonists risperidone (D

R

) and haloperidol (D

R

). Here we describe the structure of human D

R in complex with spiperone (D

R

). In D

R

, the conformation of the extracellular loop (ECL) 2, which composes the ligand-binding pocket, was substantially different from those in D

R

and D

R

, demonstrating that ECL2 in D

R is highly dynamic. Moreover, D

R

exhibited an extended binding pocket to accommodate spiperone's phenyl ring, which probably contributes to the selectivity of spiperone to D

R and 5-HT

R. Together with D

R

and D

R

, the structural information of D

R

should be of value for designing novel antipsychotics with improved safety and efficacy.

Activating dopamine D2 receptors reduces brown adipose tissue thermogenesis induced by psychological stress and by activation of the lateral habenula

Mariana Brizuela, Anna Antipov, William W Blessing, Youichirou OotsukaPMID: 31862967 DOI: 10.1038/s41598-019-56125-3

Abstract

Emotional hyperthermia is the increase in body temperature that occurs as a response to an animal detecting a salient, survival-relevant stimulus. Brown adipose tissue (BAT) thermogenesis, controlled via its sympathetic innervation, contributes to this temperature increase. Here, we have used an intruder rat experimental model to determine whether quinpirole-mediated activation of dopamine Dreceptors attenuates emotional hyperthermia in conscious rats. In anesthetized rats, we determined whether systemic quinpirole reduces BAT nerve discharge induced by activation of the medullary raphé and the lateral habenula (LHb). We measured BAT and body temperature with chronically implanted thermistors in conscious, freely moving, individually housed, male rats (resident rats). Either vehicle or quinpirole was administered, intraperitoneally, to the resident rat 30 min before introduction of a caged intruder rat. Quinpirole, in a dose-dependent manner, reduced intruder-elicited increases in BAT and body temperature. Pre-treatment with the D

antagonist spiperone, but not the selective D

antagonist SCH-23390, prevented this quinpirole-elicited decrease. In anesthetized rats, quinpirole abolished BAT sympathetic nerve discharge elicited by bicuculline-mediated activation of the LHb, but not the medullary raphé. Thus, activation of dopamine D

receptors reduces the BAT thermogenesis that contributes to emotional hyperthermia. We provide evidence that these dopamine D

receptors are located in the thermogenic pathway between the LHb and the lower brainstem pre-sympathetic control centre in the medullary raphé.

Distinct Dopamine D₂ Receptor Antagonists Differentially Impact D₂ Receptor Oligomerization

Elise Wouters, Adrián Ricarte Marín, James Andrew Rupert Dalton, Jesús Giraldo, Christophe StovePMID: 30987329 DOI: 10.3390/ijms20071686

Abstract

Dopamine D₂ receptors (D₂R) are known to form transient homodimer complexes, of which the increased formation has already been associated with development of schizophrenia. Pharmacological targeting and modulation of the equilibrium of these receptor homodimers might lead to a better understanding of the critical role played by these complexes in physiological and pathological conditions. Whereas agonist addition has shown to prolong the D₂R dimer lifetime and increase the level of dimer formation, the possible influence of D₂R antagonists on dimerization has remained rather unexplored. Here, using a live-cell reporter assay based on the functional complementation of a split Nanoluciferase, a panel of six D₂R antagonists were screened for their ability to modulate the level of DR dimer formation. Incubation with the D₂R antagonist spiperone decreased the level of D

R dimer formation significantly by 40-60% in real-time and after long-term (≥16 h) incubations. The fact that dimer formation of the well-studied A

-D

R dimer was not altered following incubation with spiperone supports the specificity of this observation. Other D₂R antagonists, such as clozapine, risperidone, and droperidol did not significantly evoke this dissociation event. Furthermore, molecular modeling reveals that spiperone presents specific Tyr199

and Phe390

conformations, compared to clozapine, which may determine D₂R homodimerization.